[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid
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Overview
Description
[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The piperidine ring is then alkylated with methyl groups to introduce the 1-methyl and 4-methyl substituents.
Amination: The alkylated piperidine is reacted with an appropriate amine to introduce the amino group.
Acetylation: Finally, the amino group is acetylated with acetic acid or its derivatives to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-propionic acid
- [Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-butyric acid
- [Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-valeric acid
Uniqueness
[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is unique due to its specific structural features, such as the presence of the piperidine ring and the methyl substituents. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid, a synthetic compound featuring a piperidine ring and an amino-acetic acid moiety, has garnered attention for its diverse biological activities. This article explores its potential applications in pharmacology, particularly in the fields of neurology and antimicrobial therapies.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
The synthesis of methyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid typically involves the reaction of piperidine derivatives with acetic acid under controlled conditions to achieve desired purity and yield. The presence of the piperidine ring is crucial as it influences the compound's interaction with biological targets, enhancing its pharmacological profile.
Biological Activities
The biological activities of methyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid can be categorized into several key areas:
1. Antioxidant Properties
Compounds with similar structures often exhibit significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases.
2. Neurotransmitter Modulation
The piperidine moiety is known for its interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions. Research indicates that this compound may modulate dopamine and serotonin pathways, making it a candidate for treating neurological disorders .
3. Antimicrobial Activity
Methyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid has shown promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives of piperidine have demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Methylpiperidine | Piperidine ring without acetic acid | Known for central nervous system effects |
N-Methylglycine | Glycine backbone | Involved in methylation processes |
3-Aminopropanoic acid | Propanoic acid with an amino group | Exhibits neuroprotective effects |
This table highlights how variations in structure can lead to different biological activities, emphasizing the significance of the piperidine structure in methyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study investigating various piperidine derivatives found that modifications on the piperidine ring significantly influenced antimicrobial activity. The most active derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, demonstrating the potential of methyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid as a lead compound in drug discovery .
- Another research effort focused on the neuropharmacological effects of similar compounds, revealing that they could enhance cognitive function through modulation of neurotransmitter systems, particularly dopamine receptors .
Properties
IUPAC Name |
2-[methyl-[(1-methylpiperidin-4-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-5-3-9(4-6-11)7-12(2)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSZEPVAPTTWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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